molecular formula C10H8FN3O3 B1290612 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate CAS No. 340828-48-0

2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

Cat. No. B1290612
CAS RN: 340828-48-0
M. Wt: 237.19 g/mol
InChI Key: UGFSFYPYPCSAOA-UHFFFAOYSA-N
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Description

The compound 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is a fluorinated heterocyclic compound that is likely to possess interesting chemical and pharmacological properties due to the presence of the 1,2,5-oxadiazole ring and the fluorobenzyl moiety. While the specific compound is not directly studied in the provided papers, related compounds with similar structural features have been investigated for their potential as anti-malarial and anticonvulsant agents, as well as for their unique synthetic routes .

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole compounds has been reported, where the introduction of various substituents, including halogen atoms like fluorine, has been explored to enhance biological activity. For instance, the synthesis of 2-substituted-5-{2-[(2-halobenzyl)thio)phenyl}-1,3,4-oxadiazoles has been achieved, and these compounds have shown significant anticonvulsant activity . Additionally, photochemical methods have been used to synthesize 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles, indicating that similar strategies could potentially be applied to the synthesis of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-(4-fluorobenzylthio)-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole, is stabilized by various intermolecular interactions, including halogen-halogen contacts, which are significant for the stabilization of the crystal packing . These structural insights are valuable for understanding how modifications to the oxadiazole core, such as the addition of a 2-fluorobenzyl group, might influence the overall molecular conformation and stability.

Chemical Reactions Analysis

The chemical reactivity of oxadiazole derivatives can be influenced by the presence of electron-withdrawing groups such as fluorine. The photochemical synthesis of 3-amino-5-perfluoroaryl-1,2,4-oxadiazoles involves the fragmentation of the furazan ring and the formation of a counterpart fragment that is captured by a nitrogen nucleophile . This suggests that the 2-fluorobenzyl group in the target compound may also participate in unique chemical reactions, potentially leading to the formation of novel structures or the enhancement of biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of oxadiazole derivatives are often dictated by their substituents. The introduction of a fluorine atom can significantly alter the lipophilicity, electronic distribution, and hydrogen bonding capacity of the molecule. For instance, the presence of a fluoro substituent at the ortho position of the benzylthio moiety in anticonvulsant oxadiazole derivatives has been shown to enhance activity . Therefore, the 2-fluorobenzyl group in the compound of interest is likely to contribute to its physical and chemical properties, potentially affecting its solubility, stability, and interaction with biological targets.

properties

IUPAC Name

(2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGFSFYPYPCSAOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635965
Record name (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate

CAS RN

340828-48-0
Record name (2-Fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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